molecular formula C10H20N2O2 B3021919 tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate CAS No. 1290191-85-3

tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate

Cat. No.: B3021919
CAS No.: 1290191-85-3
M. Wt: 200.28
InChI Key: DUBXUUPBIKNFEA-YUMQZZPRSA-N
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Description

tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a methyl group on the pyrrolidine ring. This combination of features provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBXUUPBIKNFEA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-30-8
Record name rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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